molecular formula C26H36N2O2 B453761 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one CAS No. 1092769-30-6

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one

Cat. No.: B453761
CAS No.: 1092769-30-6
M. Wt: 408.6g/mol
InChI Key: IKSAIBRTZFZGMG-ATVHPVEESA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest for many researchers . Traditional procedures used in the synthesis of pyrazoles have been well-studied .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties and are involved in various reactions . They are one of the most studied groups of compounds among the azole family .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, the synthesized BPZ was fully characterized by FT-IR, 1 H NMR and 13 C NMR spectroscopic analysis .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have been found to inhibit clinically related leukemia cell lines by inhibiting certain pathways .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary widely depending on the specific compound. Some pyrazole derivatives have been found to have promising anti-inflammatory activity .

Future Directions

Given the wide range of biological activities and the potential for medicinal applications, pyrazole derivatives continue to be an active area of research . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-5-28-15-18(16(2)27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSAIBRTZFZGMG-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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